REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.[C:14]([CH2:16]C(O)=O)#[N:15].C(O)(=O)CCCCCC.C(N)C1C=CC=CC=1.NC1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[CH2:16][C:14]#[N:15])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
85 kg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
60.3 kg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
15.6 kg
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)(=O)O
|
Name
|
|
Quantity
|
12.7 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
11 kg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
WASH
|
Details
|
is washed with toluene
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
WASH
|
Details
|
is washed with 2N sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
After evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallised from an ethanol/water (80/20) mixture
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CCC=C(C2=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |